Piperphenidol hydrochloride
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Overview
Description
Piperphenidol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant pharmacological properties and is widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperphenidol hydrochloride, often involves multi-step reactions. One common method is the cyclization of appropriate precursors in the presence of catalysts. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperphenidol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of imine intermediates to form piperidine derivatives.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit diverse pharmacological activities.
Scientific Research Applications
Piperphenidol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperphenidol hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. By influencing these pathways, this compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with significant pharmacological properties.
Piperine: An alkaloid with therapeutic potential against various cancers.
Uniqueness
Piperphenidol hydrochloride stands out due to its specific substitution pattern on the piperidine ring, which imparts unique pharmacological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
6091-56-1 |
---|---|
Molecular Formula |
C18H30ClNO |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-15(2)18(16-9-5-3-6-10-16)17(20)11-14-19-12-7-4-8-13-19;/h3,5-6,9-10,15,17-18,20H,4,7-8,11-14H2,1-2H3;1H |
InChI Key |
LFXDCFBSZFXAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(CCN2CCCCC2)O.Cl |
Origin of Product |
United States |
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